4-Borono-2,6-dimethoxybenzoic acid
Description
4-Borono-2,6-dimethoxybenzoic acid (CAS synonyms: 4-Methoxy-2,6-dimethylbenzeneboronic acid, 4-Borono-3,5-dimethylanisole) is a boronic acid derivative featuring a benzoic acid backbone substituted with two methoxy groups at positions 2 and 6 and a boronic acid (-B(OH)₂) group at position 4 . This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners. Its methoxy groups confer steric and electronic effects that influence reactivity and solubility, making it distinct from simpler benzoic acid derivatives.
Properties
Molecular Formula |
C9H11BO6 |
|---|---|
Molecular Weight |
225.99 g/mol |
IUPAC Name |
4-borono-2,6-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H11BO6/c1-15-6-3-5(10(13)14)4-7(16-2)8(6)9(11)12/h3-4,13-14H,1-2H3,(H,11,12) |
InChI Key |
OHQXFNOOGLJUJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)C(=O)O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-2,6-dimethoxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 4-Borono-2,6-dimethoxybenzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
4-Borono-2,6-dimethoxybenzoic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-Borono-2,6-dimethoxybenzoic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pathways involved include the formation of boronate esters and the modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
4-Bromo-2,6-dimethoxybenzoic Acid
- Structure : Replaces the boronic acid group with bromine at position 3.
- Synthesis & Reactivity: Demethylation of 4-bromo-2,6-dimethoxybenzoic acid with HBr-HOAc results in bromine migration, producing 5-bromoresorcinol. This highlights the instability of halogens para to methoxy groups under acidic conditions .
- Physical Properties : Brominated analogs like 3-bromo-2,6-dimethoxybenzoic acid exhibit higher melting points (146–148°C) compared to boronic acid derivatives due to stronger halogen-based intermolecular forces .
2-Iodo-4,5-dimethoxybenzoic Acid
Table 1: Halogenated vs. Boronic Acid Derivatives
Boronic Acid Derivatives
(2,6-Dimethyl-4-methoxyphenyl)boronic Acid
- Structure : Methyl groups at positions 2 and 6 instead of methoxy.
- Properties: Reduced polarity compared to methoxy-substituted analogs, leading to lower solubility in polar solvents.
3-Borono-4-methylbenzoic Acid
- Structure : Boronic acid at position 3 and methyl at position 4.
- Applications: Used in medicinal chemistry for targeted drug delivery due to its altered electronic profile compared to 4-borono isomers .
Table 2: Boronic Acid Derivatives Comparison
Hydroxy-Substituted Analogs
4-Hydroxybenzoic Acid
- Structure : Hydroxyl group at position 4.
- Applications : Widely used as a preservative (paraben precursor). Lacks boronic acid’s cross-coupling utility but exhibits antimicrobial activity .
2,6-Dimethoxybenzoic Acid
Table 3: Hydroxy vs. Methoxy Derivatives
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